3'-Hydroxystanozolol is a significant metabolite of the anabolic androgenic steroid stanozolol. It is primarily recognized for its role in doping control, as it is often monitored in athletes to detect the misuse of anabolic steroids. This compound is derived from stanozolol through metabolic processes and is excreted predominantly in a conjugated form.
3'-Hydroxystanozolol is synthesized endogenously in the body from stanozolol, which is administered either orally or via injection. The metabolism of stanozolol involves various enzymatic reactions, leading to the formation of several metabolites, with 3'-hydroxystanozolol being one of the primary products. This compound can be detected in biological matrices such as urine, serum, and hair, making it a valuable biomarker for assessing anabolic steroid use .
Chemically, 3'-hydroxystanozolol belongs to the class of anabolic androgenic steroids. It is categorized under synthetic derivatives of testosterone, designed to enhance anabolic effects while minimizing androgenic activity. This classification places it within a broader context of substances used for performance enhancement in sports.
The synthesis of 3'-hydroxystanozolol can be achieved through various chemical pathways, typically involving the hydroxylation of stanozolol at the 3' position. One notable method for synthesizing deuterated forms of this compound involves multi-step reactions that yield high purity and specific isotopic labeling, which serves as an internal standard in analytical methods .
The synthesis generally requires starting materials that are readily available and involves several steps including:
The molecular formula for 3'-hydroxystanozolol is C22H30N2O3. Its structure features a steroid backbone with a hydroxyl group attached at the 3' position relative to the nitrogen atom in the pyrazole ring.
3'-Hydroxystanozolol undergoes various chemical reactions typical for steroid compounds, including:
Analytical techniques such as gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry are employed to study these reactions. These methods allow for sensitive detection and quantification of 3'-hydroxystanozolol and its metabolites in biological samples .
The mechanism by which 3'-hydroxystanozolol exerts its effects involves interaction with androgen receptors in target tissues. Upon binding to these receptors, it activates gene transcription that promotes protein synthesis and muscle growth.
Research indicates that 3'-hydroxystanozolol retains some anabolic properties similar to its parent compound, stanozolol, although its potency may vary based on structural modifications and metabolic pathways .
Relevant data from analytical studies show that 3'-hydroxystanozolol can be reliably quantified at low concentrations using advanced mass spectrometric techniques .
3'-Hydroxystanozolol is primarily utilized in doping control laboratories to monitor anabolic steroid abuse among athletes. Its detection is crucial for maintaining fair competition standards in sports. Additionally, it serves as an internal standard in analytical chemistry for quantifying other steroid metabolites due to its stable isotopic forms .
Stanozolol, a synthetic anabolic-androgenic steroid (AAS), remains one of the most frequently detected performance-enhancing drugs in global sports. According to World Anti-Doping Agency (WADA) laboratory statistics, AAS collectively account for over 50% of adverse analytical findings, with stanozolol consistently ranking among the top three identified agents [8] [9]. Its prominence is highlighted by 324 documented sanctions in athletics alone, with India reporting 80 stanozolol-related cases – the highest nationally [8]. The 1988 Seoul Olympics scandal involving Canadian sprinter Ben Johnson, who tested positive for stanozolol, cemented its notoriety in doping history [9].
WADA classifies stanozolol under "S1.1a Exogenous Anabolic Androgenic Steroids," prohibiting its use at all times (in- and out-of-competition). The minimum required performance level (MRPL) for its primary metabolite, 3ʹ-hydroxystanozolol, is set at 2 ng/mL in urine [1] [5]. This threshold was established considering pharmacokinetic factors and aims to differentiate intentional doping from potential environmental contamination. However, advancements in analytical sensitivity now enable detection far below this level, raising new interpretive challenges [5] [6].
Table 1: Global Prevalence of Stanozolol Misuse (Selected Data)
Metric | Value | Source |
---|---|---|
Total stanozolol sanctions in athletics | 324 | Anti-Doping Database [8] |
Highest national sanctions (India) | 80 cases | Anti-Doping Database [8] |
Percentage of AAS positives (WADA) | 53.6% (2005-2010 avg) | Chemistry Central Journal [4] |
WADA MRPL for 3ʹ-hydroxystanozolol | 2 ng/mL | Journal of Chromatography A [1] |
3ʹ-Hydroxystanozolol (3ʹOH-STAN) is the principal urinary biomarker for confirming stanozolol administration. Stanozolol undergoes rapid hepatic metabolism, with only 3–5% excreted unchanged. Phase I metabolism yields hydroxylated metabolites, including 3ʹOH-STAN, 4β-hydroxystanozolol, and 16β-hydroxystanozolol, which are subsequently conjugated with glucuronic acid (phase II metabolism) before renal excretion [1] [6]. Crucially, 3ʹOH-STAN glucuronide (3STANG) dominates human urinary profiles and offers superior detection windows compared to the parent drug or other metabolites [3] [6].
Detection historically relied on gas chromatography coupled with mass spectrometry (GC–MS) after enzymatic hydrolysis of glucuronides and derivatization. Early methods faced challenges: poor chromatographic behavior of underivatized metabolites, low excretion rates (~16% in urine day 1 post-administration), and insufficient sensitivity. The introduction of N-isobutyloxycarbonylation (isoBOC) derivatization significantly improved recovery (>80% vs. <10% with pentane extraction) and enabled reliable GC–MS screening at the 2 ng/mL level [7].
Revolutionary advancements came with liquid chromatography-tandem mass spectrometry (LC–MS/MS):
Table 2: Analytical Methods for 3ʹ-Hydroxystanozolol Detection
Method | Sample Prep | Key Advancement | LOD/LOQ | Detection Window |
---|---|---|---|---|
GC-MS (Derivatized aglycone) [7] | Hydrolysis, isoBOC derivatization | Improved recovery & specificity | 2 ng/mL | ~4-6 days |
GC-MS³ (Ion trap) [1] | Hydrolysis, TMS derivatization | Enhanced specificity in complex urine | Meets 2 ng/mL MRPL | Standard |
LC-MS/MS (3STANG intact) [3] [6] | SPE, no hydrolysis | Direct glucuronide detection | 50 pg/mL | Up to 10 days |
LC-MS/MS (Rat multi-matrix) [2] [4] | Hydrolysis/SPE | Simultaneous hair/urine/serum analysis | 0.125 ng/mL (urine) | N/A (Rat model) |
Conventional urine-based doping control faces inherent limitations in detecting stanozolol misuse during training periods – when AAS are most frequently abused. The short detection window (~6 days in urine for standard doses) combined with athletes' strategic discontinuation before competitions creates a significant "blind spot" [2] [4]. Furthermore, urinary excretion of 3ʹOH-STAN glucuronide is influenced by genetic polymorphisms (e.g., UGT2B17 deletion) and concomitant use of common substances like NSAIDs (diclofenac, ibuprofen) or dietary agents (green tea, red wine), which inhibit glucuronidation enzymes in vitro. This raises risks of false negatives in populations with high polymorphism prevalence or those consuming inhibitors [4].
Hair analysis emerges as a complementary solution for retrospective detection and differentiating chronic use:
Challenges persist in standardizing hair tests – including dose-response relationships, environmental contamination risks, and ethical considerations regarding sample collection. Nevertheless, WADA-accredited laboratories increasingly incorporate hair analysis for targeted testing, particularly when urine results are equivocal or negative despite suspicion of long-term stanozolol misuse [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7